molecular formula C16H30O3 B1596560 2-Ethylhexanoic anhydride CAS No. 36765-89-6

2-Ethylhexanoic anhydride

Cat. No. B1596560
CAS RN: 36765-89-6
M. Wt: 270.41 g/mol
InChI Key: TVPCUVQDVRZTAL-UHFFFAOYSA-N
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Description

2-Ethylhexanoic anhydride is a chemical compound with the molecular formula C16H30O3 . It is also known by other names such as 2-ethylhexanoyl 2-ethylhexanoate and hexanoic acid, 2-ethyl-, anhydride .


Synthesis Analysis

The synthesis of 2-Ethylhexanoic acid, which can be converted to 2-Ethylhexanoic anhydride, has been reported in several studies. One efficient method involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide in isobutanol as a solvent under mild conditions . This method achieved a high selectivity of >99% for 2-ethylhexanoic acid .


Molecular Structure Analysis

The molecular structure of 2-Ethylhexanoic anhydride consists of 16 carbon atoms, 30 hydrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule is InChI=1S/C16H30O3/c1-5-9-11-13 (7-3)15 (17)19-16 (18)14 (8-4)12-10-6-2/h13-14H,5-12H2,1-4H3 .


Chemical Reactions Analysis

The primary industrial pathways for 2-Ethylhexanoic acid synthesis, which can be converted to 2-Ethylhexanoic anhydride, start from butanal, a product of propylene hydroformylation . Both methods involve the oxidation of 2-Ethylhexanal .


Physical And Chemical Properties Analysis

2-Ethylhexanoic anhydride has a molecular weight of 270.41 g/mol . It has a computed XLogP3-AA value of 5.6, indicating its lipophilicity . It has no hydrogen bond donors but has 3 hydrogen bond acceptors . The compound has a rotatable bond count of 12 .

Scientific Research Applications

  • Metal Organic Precursors in Materials Science :

    • Metal 2-ethylhexanoates, closely related to 2-ethylhexanoic anhydride, are widely used as metal-organic precursors in materials science. They are notably employed in catalysts for ring-opening polymerizations and in the painting industry due to their properties as driers (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
  • Catalytic Esterification :

    • The compound has been used in the catalytic esterification process. For example, maleic anhydride catalytic esterification with 2-ethylhexanol-1, a related compound, demonstrates the significance of 2-ethylhexanoic derivatives in catalysis and reaction kinetics (Jermolovicius et al., 2003).
  • Supercritical Carbon Dioxide Applications :

    • The esterification of 2-ethylhexanoic acid with 2-ethyl-1-hexanol in supercritical carbon dioxide (SC-CO2) has been studied, indicating the relevance of 2-ethylhexanoic derivatives in green chemistry and environmentally friendly solvents (Ghaziaskar, Daneshfar, & Calvo, 2006).
  • Thermal Stabilizer in Polymers :

    • Iron 2-ethylhexoate, another derivative, is incorporated into silicone elastomeric formulations as a thermal stabilizer. This application emphasizes the importance of 2-ethylhexanoic derivatives in enhancing the stability of materials at high temperatures (Ishida & Dunkers, 1992).
  • Synthesis of Higher Alcohols :

    • The synthesis of higher alcohols from ethanol using the Guerbet reaction involves 2-ethyl-1-hexanol, a compound related to 2-ethylhexanoic anhydride. This process highlights the potential of using biobased routes for the production of higher chain alcohols (Patel et al., 2015).

Mechanism of Action

The mechanism of action for the synthesis of 2-Ethylhexanoic acid involves the oxidation of 2-ethylhexanal using oxygen or air in the presence of N-hydroxyphthalimide .

Safety and Hazards

2-Ethylhexanoic anhydride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesis of 2-Ethylhexanoic acid, which can be converted to 2-Ethylhexanoic anhydride, has potential for implementation in industry due to its high selectivity, cost-effective oxidizing agent, and mild reaction conditions . The use of isobutanol as a solvent is of crucial importance providing an opportunity for potential producers of 2-Ethylhexanoic anhydride .

properties

IUPAC Name

2-ethylhexanoyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPCUVQDVRZTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957985
Record name 2-Ethylhexanoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

36765-89-6
Record name Hexanoic acid, 2-ethyl-, 1,1′-anhydride
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URL https://commonchemistry.cas.org/detail?cas_rn=36765-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexanoic anhydride
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Record name 2-Ethylhexanoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexanoic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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